3,6-Dichloropyridazine-4-carboxylic acid

Catalog No.
S707992
CAS No.
51149-08-7
M.F
C5H2Cl2N2O2
M. Wt
192.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloropyridazine-4-carboxylic acid

CAS Number

51149-08-7

Product Name

3,6-Dichloropyridazine-4-carboxylic acid

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O

Synonyms

NSC 338209

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O

Synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles

3,6-Dichloropyridazine-4-carboxylic acid is a heterocyclic compound with the chemical formula C5_5H2_2Cl2_2N2_2O2_2 and a molecular weight of 192.99 g/mol. It features a pyridazine ring substituted with two chlorine atoms at the 3 and 6 positions, and a carboxylic acid group at the 4 position. This compound is known for its potential applications in medicinal chemistry and organic synthesis, particularly in the preparation of various biologically active compounds .

Typical of carboxylic acids and halogenated compounds. Notable reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form a substituted pyridazine.
  • Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles, leading to diverse derivatives.

These reactions are essential for synthesizing more complex molecules and modifying the compound's properties for specific applications .

The biological activity of 3,6-Dichloropyridazine-4-carboxylic acid has garnered interest due to its potential pharmacological properties. It has been studied for:

  • Antimicrobial activity: Demonstrating effectiveness against certain bacterial strains.
  • Anticancer properties: Showing promise in inhibiting tumor growth in preliminary studies.
  • Enzyme inhibition: Acting as an inhibitor for various enzymes, which could be useful in drug design.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 3,6-Dichloropyridazine-4-carboxylic acid:

  • Cyclization of Hydrazine Derivatives: Starting from suitable hydrazine derivatives and reacting them with appropriate carbonyl compounds.
  • Chlorination Reactions: Chlorination of pyridazine derivatives followed by carboxylation to introduce the carboxylic acid group.
  • Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the chlorine atoms at specific positions on the pyridazine ring.

These methods allow for the efficient production of the compound while enabling modifications that can enhance its properties .

3,6-Dichloropyridazine-4-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in synthesizing drugs with antimicrobial and anticancer activities.
  • Agricultural Chemicals: Potentially utilized in developing herbicides or fungicides due to its biological activity.
  • Organic Synthesis: Serves as a building block for creating more complex organic molecules in research and development settings .

Interaction studies involving 3,6-Dichloropyridazine-4-carboxylic acid focus on its binding affinity with biological targets, such as enzymes and receptors. Research has indicated that this compound may interact with specific proteins involved in metabolic pathways, suggesting potential roles in drug development. Studies often employ techniques like molecular docking and enzyme assays to assess these interactions quantitatively .

Several compounds share structural or functional similarities with 3,6-Dichloropyridazine-4-carboxylic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Pyridazine-4-carboxylic acidContains a pyridazine ring with a carboxylic groupLacks halogen substitutions; simpler structure
3-Chloropyridazine-4-carboxylic acidSimilar ring structure but only one chlorine atomLess potent biological activity compared to dichloro derivative
4-Aminopyridazine-3-carboxylic acidContains an amino group instead of halogensExhibits different biological properties; more polar
5-Fluoropyridazine-4-carboxylic acidFluorine substitution instead of chlorineDifferent reactivity profile; potential for different applications

The uniqueness of 3,6-Dichloropyridazine-4-carboxylic acid lies in its specific halogenation pattern, which affects its reactivity and biological properties compared to these similar compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloropyridazine-4-carboxylic acid

Dates

Modify: 2023-08-15

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